molecular formula C27H24FNO5 B11039660 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B11039660
M. Wt: 461.5 g/mol
InChI Key: INCLXTJANGEDRJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a hydroxy-oxo-chromenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylethylamine, 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and 4-methoxybenzaldehyde. The synthetic route may involve the following steps:

    Condensation Reaction: The 4-fluorophenylethylamine reacts with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Aldol Condensation: The intermediate product undergoes aldol condensation with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorophenyl, hydroxy-oxo-chromenyl, and methoxyphenyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H24FNO5

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C27H24FNO5/c1-33-20-12-8-18(9-13-20)22(16-24(30)29-15-14-17-6-10-19(28)11-7-17)25-26(31)21-4-2-3-5-23(21)34-27(25)32/h2-13,22,31H,14-16H2,1H3,(H,29,30)

InChI Key

INCLXTJANGEDRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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